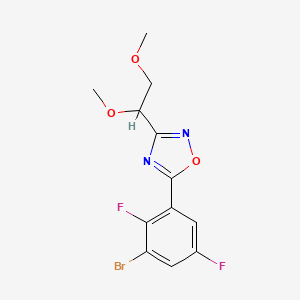![molecular formula C14H17N5O B7450074 1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7450074.png)
1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea, commonly known as CPI-455, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. In recent years, CPI-455 has gained significant attention from researchers due to its promising results in preclinical studies.
Mecanismo De Acción
CPI-455 selectively binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting the transcription of oncogenes. This results in the downregulation of several genes involved in cancer cell survival and proliferation, leading to apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
CPI-455 has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including acute myeloid leukemia, triple-negative breast cancer, and small cell lung cancer. In addition, CPI-455 has been shown to sensitize cancer cells to other chemotherapy agents, making it a potential combination therapy option.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPI-455 is its selectivity for BET proteins, which reduces the risk of off-target effects. However, CPI-455 has limited solubility in water, which can make its administration in vivo challenging. In addition, CPI-455 has not yet been tested in clinical trials, and its long-term safety and efficacy are still unknown.
Direcciones Futuras
Several future directions for CPI-455 research include:
1. Investigating the efficacy of CPI-455 in combination with other chemotherapy agents.
2. Developing more water-soluble formulations of CPI-455 for in vivo administration.
3. Conducting clinical trials to evaluate the safety and efficacy of CPI-455 in cancer patients.
4. Studying the potential of CPI-455 as a treatment for other diseases, such as inflammatory disorders.
5. Investigating the role of BET proteins in cancer biology and identifying other potential targets for BET protein inhibition.
Conclusion:
In conclusion, CPI-455 is a promising small molecule inhibitor that has shown potential as a cancer treatment in preclinical studies. Its selective inhibition of BET proteins makes it a potential combination therapy option, and future research may reveal its efficacy in clinical trials. While CPI-455 has limitations, further investigation into its biochemical and physiological effects may lead to the development of more effective cancer treatments.
Métodos De Síntesis
The synthesis of CPI-455 involves a multi-step process that starts with the reaction of 6-cyclopropylpyridine-2-carboxylic acid with thionyl chloride and then with ethylenediamine. The resulting compound is then reacted with 4-chloro-1H-pyrazole to produce CPI-455.
Aplicaciones Científicas De Investigación
CPI-455 has been extensively studied for its potential as a cancer treatment. Preclinical studies have shown that CPI-455 inhibits the activity of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. BET proteins are overexpressed in various types of cancer, and their inhibition has been shown to induce cell death and suppress tumor growth.
Propiedades
IUPAC Name |
1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(15-7-6-10-8-16-17-9-10)19-13-3-1-2-12(18-13)11-4-5-11/h1-3,8-9,11H,4-7H2,(H,16,17)(H2,15,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSFYSVAHGFWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)NC(=O)NCCC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2-azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7449991.png)
![7-[2-[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7449999.png)

![3-[(4-bromothiophen-2-yl)methylsulfonyl]-5-ethyl-1H-1,2,4-triazole](/img/structure/B7450022.png)

![7-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B7450036.png)
![5-cyclopropyl-7-(difluoromethyl)-N-methyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450038.png)
![2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide](/img/structure/B7450045.png)

![3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid](/img/structure/B7450061.png)
![3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid](/img/structure/B7450067.png)
![3-(6-aminopurin-9-yl)-N-[(1R)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B7450075.png)
![Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450079.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(5-methylfuran-2-yl)-1,2,4-oxadiazole](/img/structure/B7450089.png)
